molecular formula C12H23NO B13337101 1-(Azepan-2-yl)-3,3-dimethylbutan-2-one

1-(Azepan-2-yl)-3,3-dimethylbutan-2-one

Cat. No.: B13337101
M. Wt: 197.32 g/mol
InChI Key: JIOYMGQVVXQVAH-UHFFFAOYSA-N
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Description

1-(Azepan-2-yl)-3,3-dimethylbutan-2-one (CAS: 1533820-47-1) is a ketone derivative featuring a seven-membered azepane ring attached to a 3,3-dimethylbutan-2-one core. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol .

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

1-(azepan-2-yl)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H23NO/c1-12(2,3)11(14)9-10-7-5-4-6-8-13-10/h10,13H,4-9H2,1-3H3

InChI Key

JIOYMGQVVXQVAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1CCCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-2-yl)-3,3-dimethylbutan-2-one can be achieved through several synthetic routes. One common method involves the reaction of azepane with 3,3-dimethylbutan-2-one under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 1-(Azepan-2-yl)-3,3-dimethylbutan-2-one may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-2-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The azepane ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols.

Scientific Research Applications

1-(Azepan-2-yl)-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azepan-2-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The azepane ring and ketone group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents CAS No. Key Properties/Applications
1-(Azepan-2-yl)-3,3-dimethylbutan-2-one C₁₁H₂₁NO Azepane ring 1533820-47-1 Potential CNS/pharmaceutical applications (hypothesized)
Climbazole C₁₅H₁₇ClN₂O₂ 4-Chlorophenoxy, imidazole 38083-17-9 Antifungal agent in cosmetics; inhibits microalgal growth
1-(5-(3,5-Dichlorophenyl)-2H-tetrazol-2-yl)-3,3-dimethylbutan-2-one C₁₂H₁₃Cl₂N₃O 3,5-Dichlorophenyl-tetrazolyl N/A Trypanothione synthetase inhibitor
1-(2-Chloro-4-methylphenyl)-3,3-dimethylbutan-2-one C₁₂H₁₅ClO 2-Chloro-4-methylphenyl N/A Intermediate in Pd-catalyzed synthesis
1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one C₁₅H₂₀N₂O₂S Benzimidazole-sulfanyl, methoxy 302929-96-0 Pharmaceutical/material science applications (steric hindrance noted)
1-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one C₈H₁₀BrN₅O₃ 5-Bromo-3-nitro-triazolyl 667901-23-7 Lab reagent (discontinued)
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride C₁₁H₂₃Cl₂N₂O 4-Aminopiperidine N/A Pharmaceutical intermediate

Structural Differences and Implications

  • Azepane vs. Piperidine/Azole Rings :

    • The azepane ring (7-membered) in the target compound may enhance lipid solubility and blood-brain barrier penetration compared to climbazole’s imidazole (5-membered) or piperidine (6-membered) analogs .
    • Climbazole’s imidazole group enables antifungal activity by inhibiting ergosterol synthesis , while the azepane derivative’s larger ring could target neurological receptors.
  • Substituent Effects: Electron-Withdrawing Groups: Chlorophenoxy (climbazole) and nitro-triazole (CAS 667901-23-7) substituents increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

Physicochemical Properties

  • Solubility: Climbazole has low water solubility (0.5%) but dissolves in organic solvents (≥13.25 mg/mL in DMSO) , whereas the azepane derivative’s lipophilic azepane ring may further reduce aqueous solubility. Compounds with polar groups (e.g., 4-aminopiperidine dihydrochloride) exhibit improved solubility in polar solvents .
  • Melting Points :

    • Climbazole melts at 98–99°C , while the azepane derivative’s melting point is unreported. Larger, flexible rings typically lower melting points compared to rigid heterocycles.

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